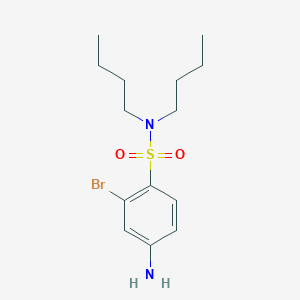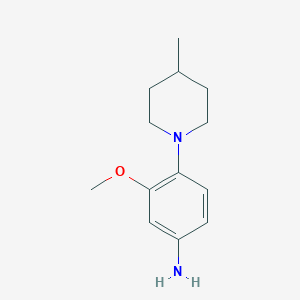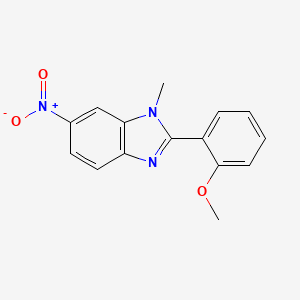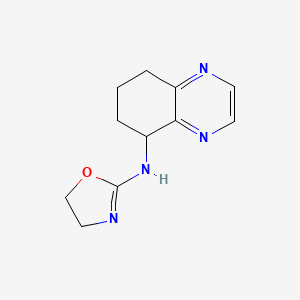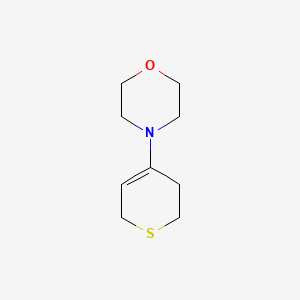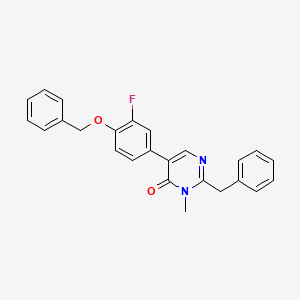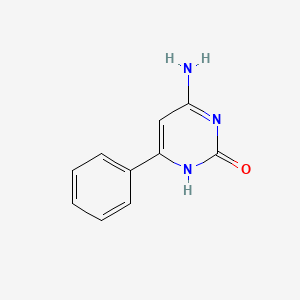
6-Phenylcytosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylcytosin is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. It is a derivative of cytosine, a nucleobase found in DNA and RNA, with a phenyl group attached to its structure. This modification imparts distinct properties to the compound, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylcytosin typically involves the introduction of a phenyl group to the cytosine molecule. One common method is the nucleophilic aromatic substitution reaction, where cytosine is reacted with a phenyl halide in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenylcytosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of phenylcytosine derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenylcytosine analogs.
Substitution: The phenyl group in this compound can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenyl halides, bases like potassium carbonate, solvents like DMF.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-Phenylcytosin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modifying nucleic acids and its effects on genetic expression.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of genetic disorders and cancers.
Industry: this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Phenylcytosin involves its interaction with nucleic acids and proteins. The phenyl group attached to the cytosine base can influence the compound’s binding affinity to DNA and RNA, potentially altering genetic expression and protein synthesis. The molecular targets and pathways involved in these processes are subjects of ongoing research, with studies focusing on the compound’s effects on cellular signaling and gene regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylalanine: An amino acid with a phenyl group, used in protein synthesis.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with a phenyl group.
Phenylhydrazine: A reagent used in organic synthesis with a phenyl group.
Uniqueness of 6-Phenylcytosin
This compound is unique due to its specific modification of the cytosine base, which imparts distinct properties not found in other phenyl-containing compounds. Its ability to interact with nucleic acids and influence genetic expression sets it apart from other similar compounds, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
4-amino-6-phenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-9-6-8(12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
InChI-Schlüssel |
ZBBJKFYIIRHYGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



